molecular formula C4H4Na2O5 B6360204 Acetic acid, 2,2'-oxybis-, disodium salt CAS No. 35249-69-5

Acetic acid, 2,2'-oxybis-, disodium salt

Cat. No.: B6360204
CAS No.: 35249-69-5
M. Wt: 178.05 g/mol
InChI Key: IILQHMMTOSAJAR-UHFFFAOYSA-L
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Description

Acetic acid, 2,2’-oxybis-, disodium salt: is an organic compound with the chemical formula C4H6O5.2Na and a molecular weight of 180.07 . . This compound is typically found as a white crystalline solid that is highly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of acetic acid, 2,2’-oxybis-, disodium salt can be achieved through the reaction of acetic acid esters with carbon dioxide to form sodium acetate, which is then reacted with sodium bicarbonate to yield the desired product . The reaction conditions typically involve moderate temperatures and pressures to facilitate the formation of the disodium salt.

Industrial Production Methods: In industrial settings, the production of acetic acid, 2,2’-oxybis-, disodium salt involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Acetic acid, 2,2’-oxybis-, disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reactions: These reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or aldehydes .

Scientific Research Applications

Acetic acid, 2,2’-oxybis-, disodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-oxybis-, disodium salt involves its interaction with molecular targets and pathways within the system. It can act as a chelating agent, binding to metal ions and facilitating their removal or transformation. This property is particularly useful in biochemical and industrial processes where metal ion control is crucial .

Comparison with Similar Compounds

  • Sodium acetate
  • Sodium glycolate
  • Oxydiacetic acid

Comparison: Acetic acid, 2,2’-oxybis-, disodium salt is unique due to its dual acetic acid moieties connected by an oxygen bridge, which imparts distinct chemical and physical properties. Compared to sodium acetate, it has enhanced solubility and chelating ability. Compared to sodium glycolate, it offers better stability and reactivity in various applications .

Properties

IUPAC Name

disodium;2-(carboxylatomethoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.2Na/c5-3(6)1-9-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILQHMMTOSAJAR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])OCC(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067902
Record name Acetic acid, 2,2'-oxybis-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetic acid, 2,2'-oxybis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

35249-69-5
Record name Acetic acid, 2,2'-oxybis-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035249695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2'-oxybis-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2,2'-oxybis-, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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